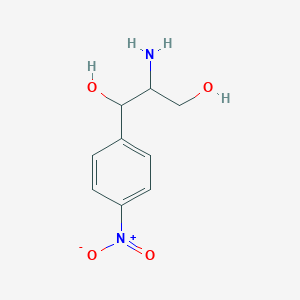

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020866 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-62-0, 2964-48-9, 3689-55-2 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of the broad-spectrum antibiotic, chloramphenicol.[1][2] Its specific stereochemistry and functional groups make it a versatile building block in medicinal chemistry and other organic syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, stereochemistry, reactivity, and analytical methods pertaining to this compound, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a white to light yellow crystalline powder, a physical state that is advantageous for industrial handling and processing.[1][2] The molecule's thermal stability is indicated by its high melting and boiling points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O₄ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 163-166 °C | |

| Boiling Point | 451.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| CAS Number | 119-62-0 (racemic), 2964-48-9 ((1S,2S)-isomer), 716-61-0 ((1R,2R)-isomer) | [3][5] |

Stereochemistry: The Foundation of its Biological Significance

The biological and pharmaceutical importance of this compound is intrinsically linked to its stereochemistry. The molecule contains two chiral centers, giving rise to four possible stereoisomers. The threo isomers, specifically the D-threo-(-)-(1R,2R) and L-threo-(+)-(1S,2S) forms, are of particular interest. The D-threo-(-)-(1R,2R) isomer is the direct precursor to the biologically active form of chloramphenicol.[5]

The specific spatial arrangement of the amino and hydroxyl groups in the threo configuration is crucial for the subsequent chemical transformations and the ultimate efficacy of the final antibiotic.[6] The synthesis of the desired stereoisomer is a key challenge and a focal point of research in the production of chloramphenicol.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that often starts from simpler aromatic compounds. While various synthetic routes have been developed, a common industrial approach involves the nitration of an appropriate precursor followed by a series of reactions to introduce the aminodiol side chain.

A general synthetic pathway can be visualized as follows:

Caption: Generalized synthetic pathway to stereoisomers of this compound.

Experimental Protocol: A Representative Synthesis of an Amino Diol

The following protocol is a generalized representation of a key reduction step in the synthesis of a related amino diol, illustrating the chemical principles involved. This specific example details the reduction of a nitro group to an amine using tin and hydrochloric acid.[7]

Objective: To reduce a nitro-containing aromatic compound to its corresponding amine.

Materials:

-

Nitro-aromatic precursor (e.g., 1.0 g)

-

Granulated tin (3.0 g)

-

Concentrated Hydrochloric Acid (10 mL)

-

20-40% Sodium Hydroxide solution

-

Diethyl ether

-

Reflux condenser and flask (50 mL)

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, combine the nitro-aromatic precursor (1.0 g) and granulated tin (3.0 g).

-

With vigorous shaking, add concentrated hydrochloric acid (10 mL) in small portions. Ensure thorough mixing during the addition.

-

After the initial reaction subsides (approximately 10 minutes), gently heat the mixture to 100°C under reflux with continued vigorous shaking.

-

Continue heating until the nitro compound has completely dissolved and its characteristic odor is no longer detectable. If the dissolution is slow, a few milliliters of ethanol can be added to aid the process.

-

Cool the reaction mixture to room temperature.

-

Cautiously make the reaction mixture alkaline by the dropwise addition of a 20-40% sodium hydroxide solution.

-

Isolate the liberated amine by performing a liquid-liquid extraction with diethyl ether.

-

The combined ether extracts can then be dried and the solvent evaporated to yield the crude amino product, which can be further purified by recrystallization.

Causality behind Experimental Choices:

-

Tin and HCl: This combination is a classic and effective method for the reduction of aromatic nitro groups. Tin acts as the reducing agent, being oxidized in the process, while the acidic medium facilitates the reaction.

-

Reflux: Heating under reflux increases the reaction rate without the loss of volatile reactants or solvent.

-

Alkalinization: The amine is formed as its hydrochloride salt in the acidic reaction mixture. The addition of a strong base like NaOH deprotonates the amine, liberating the free base which is soluble in organic solvents like diethyl ether, allowing for its extraction.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three primary functional groups: the primary amine, the two hydroxyl groups, and the nitro-substituted aromatic ring.

-

Amine Group: The primary amine is nucleophilic and readily undergoes acylation reactions. This is the key step in the synthesis of chloramphenicol, where it is acylated with dichloroacetyl chloride or a derivative thereof.[8]

-

Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo esterification and etherification reactions. They can also be protected during certain synthetic steps to prevent unwanted side reactions.

-

Aromatic Ring: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. However, the nitro group itself can be reduced to an amine, opening up further synthetic possibilities.

A study has also explored the interaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with symmetrical ketones, which results in the formation of isomeric oxazolidines.[9]

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound.

Table 2: Spectroscopic Data Overview

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons on the propane backbone, and the protons of the amine and hydroxyl groups. The specific splitting patterns and chemical shifts are crucial for confirming the structure and stereochemistry. | [3] |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the carbon skeleton. | [10] |

| FTIR | The infrared spectrum displays characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amine groups, C-H stretching of the aromatic and aliphatic portions, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. | [10] |

| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used to elucidate its structure. | [3] |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A validated reversed-phase HPLC method has been developed for the analysis of this compound in the presence of chloramphenicol.[11][12]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a sample of this compound and to separate it from chloramphenicol.[11][13]

Instrumentation and Conditions:

-

HPLC System: A standard liquid chromatograph equipped with a UV detector.

-

Column: Reversed-phase C18, 5 µm particle size, 15 cm length, 4.6 mm inner diameter.

-

Mobile Phase: A mixture of 0.012 M sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v/v).

-

Flow Rate: 2.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare the mobile phase by mixing the components in the specified ratio and degas it before use.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare the sample solution by dissolving a known amount of the sample in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area of the analyte.

-

Purity can be assessed by comparing the peak area of the main component to the total area of all peaks. The concentration of the analyte in the sample can be determined by comparing its peak area to that of the standard.

Causality behind Method Parameters:

-

Reversed-Phase C18 Column: This is a common choice for the separation of moderately polar organic molecules.

-

Mobile Phase Composition: The combination of an aqueous buffer (sodium pentanesulfonate), an organic modifier (acetonitrile), and an acid (glacial acetic acid) allows for the fine-tuning of the separation. The ion-pairing agent (sodium pentanesulfonate) can improve the peak shape of the basic amine.

-

UV Detection at 278 nm: The nitrophenyl group in the molecule contains a chromophore that absorbs UV light, making it readily detectable at this wavelength.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Applications in Drug Development and Beyond

The primary and most well-documented application of this compound is as a key intermediate in the industrial synthesis of chloramphenicol.[1][2] The specific stereoisomers are crucial for producing the active form of the antibiotic.

Beyond this, its chiral nature and functional groups make it a valuable building block in other areas of organic synthesis, including the development of other pharmaceuticals and chiral ligands.[14] It has also been used as a chiral resolving agent for racemic mixtures.[10]

Conclusion

This compound is a compound of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with its specific stereochemistry, make it an indispensable precursor in the synthesis of chloramphenicol. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and professionals in the pharmaceutical industry. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this versatile chemical intermediate in research and development.

References

-

Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (URL: [Link])

-

2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. (URL: [Link])

-

The Chemistry of Chloramphenicol: Understanding a Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Analysis of Chloramphenicol and Its Related Compound this compound by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. SciSpace. (URL: [Link])

-

Chromatogram of this compound (1) and.... ResearchGate. (URL: [Link])

-

(PDF) Analysis of Chloramphenicol and Its Related Compound this compound by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. ResearchGate. (URL: [Link])

-

Chloramphenicol base. PubChem. (URL: [Link])

- Synthesis method of chloramphenicol.

-

Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. (URL: [Link])

- Preparation method of chloramphenicol.

-

Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

-

This compound. British Pharmacopoeia. (URL: [Link])

-

Regioselectivity of the Interaction of (1S,2S)-2Amino1-(4-nitrophenyl)-1,3-propanediol with Some Symmetrical Ketones. ResearchGate. (URL: [Link])

-

L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Pharmaffiliates. (URL: [Link])

-

2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride. SupraBank. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Synergy Scientific. (URL: [Link])

-

Unlocking Pharmaceutical Potential: Properties and Sourcing of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. (URL: [Link])

-

The Crucial Role of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 3. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nveo.org [nveo.org]

- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

2-Amino-1-(4-nitrophenyl)propane-1,3-diol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Executive Summary

This technical guide provides a comprehensive overview of the principal synthesis pathways for this compound, a critical chiral intermediate in the pharmaceutical industry. Primarily known as the precursor to the broad-spectrum antibiotic Chloramphenicol, the synthesis of this compound, particularly the biologically active D-threo-(−)-isomer, is of significant chemical interest.[1][2][3] This document delves into the classical racemic synthesis route originating from p-nitroacetophenone, exploring the mechanistic rationale behind key steps such as stereoselective reduction and enantiomeric resolution. Furthermore, it examines modern asymmetric strategies designed to enhance efficiency and stereocontrol. Detailed experimental protocols, comparative data, and process diagrams are provided to serve as a valuable resource for researchers, chemists, and professionals in drug development and manufacturing.

Introduction: The Significance of a Chloramphenicol Precursor

This compound (also known as p-nitrophenylserinol or Chloramphenicol base) is an amino alcohol distinguished by a p-nitrophenyl group and two chiral centers.[4][5] Its molecular structure is foundational to the antibiotic activity of Chloramphenicol, which was first isolated from Streptomyces venezuelae in 1947 and became the first antibiotic to be synthetically mass-produced.[2][6]

The therapeutic efficacy of Chloramphenicol is almost exclusively attributed to the D-threo-(-)-stereoisomer.[3] Consequently, the primary challenge in the synthesis of its precursor, this compound, is the precise control of stereochemistry to yield the desired (1R,2R) configuration.[1][4] Industrial synthesis has evolved from classical methods involving the separation of racemic mixtures to more sophisticated asymmetric approaches that build the correct stereochemistry from the outset. This guide will explore these pivotal pathways in detail.

Principal Synthesis Pathways

The industrial production of this compound has historically been dominated by a multi-step racemic synthesis, which remains a benchmark process. However, efficiency demands have driven the development of asymmetric routes that circumvent the often costly and yield-reducing resolution step.

The Classical Racemic Approach from p-Nitroacetophenone

This is one of the most established and widely documented industrial routes.[6] The pathway begins with the readily available starting material, p-nitroacetophenone, and proceeds through a series of fundamental organic transformations.

The key stages of this synthesis are:

-

Bromination: p-Nitroacetophenone is first brominated at the α-carbon to yield ω-bromo-4-nitroacetophenone.[6][7]

-

Amination: The resulting phenacyl bromide is converted to an amine, ω-amino-4-nitroacetophenone. This is often achieved via the Delepine reaction, using hexamine followed by acidic hydrolysis.[2][6]

-

Amine Protection: The primary amino group is protected, typically through acetylation with acetic anhydride, to form ω-acetamido-4-nitroacetophenone. This step is crucial to prevent the amine from interfering with subsequent base-catalyzed reactions.[6][7]

-

Hydroxymethylation: The protected intermediate undergoes an aldol-type condensation with formaldehyde (often in the form of paraformaldehyde) to introduce the first hydroxymethyl group, yielding α-acetamido-β-hydroxy-4-nitropropiophenone.[6]

-

Ketone Reduction: This is the most critical stereochemical step. The carbonyl group is reduced to a secondary alcohol. The Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide in isopropanol, is highly favored as it selectively reduces the ketone without affecting the nitro group and preferentially forms the desired threo diastereomer over the erythro isomer.[2][6][8][9]

-

Deprotection & Resolution: The acetyl protecting group is removed by acid hydrolysis to yield a racemic mixture of D,L-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[6] This mixture must then be resolved. A common method involves forming diastereomeric salts with a chiral resolving agent, such as D-(+)-camphorsulfonic acid or D-tartaric acid.[6][10] The differing solubilities of these salts allow for their separation by fractional crystallization. The desired salt is then treated with a base to liberate the pure D-(-)-threo enantiomer.[6][10]

// Nodes A [label="p-Nitroacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="ω-Bromo-4-nitro-\nacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="ω-Amino-4-nitro-\nacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="ω-Acetamido-4-nitro-\nacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="α-Acetamido-β-hydroxy-\n4-nitropropiophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="D,L-threo-2-Acetamido-1-\n(4-nitrophenyl)propane-1,3-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="D,L-threo-2-Amino-1-\n(4-nitrophenyl)propane-1,3-diol\n(Racemic Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="D-(-)-threo-2-Amino-1-\n(4-nitrophenyl)propane-1,3-diol\n(Target Isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Reagents A -> B [label=" Br₂ / CH₃COOH "]; B -> C [label=" 1. Hexamine\n 2. HCl / EtOH "]; C -> D [label=" Ac₂O "]; D -> E [label=" HCHO (Paraform) "]; E -> F [label=" Al(O-i-Pr)₃ / i-PrOH\n (MPV Reduction) "]; F -> G [label=" HCl (Hydrolysis) "]; G -> H [label=" Resolution with\n Chiral Acid "];

// Styling A, B, C, D, E, F [fillcolor="#F1F3F4", fontcolor="#202124"]; G [fillcolor="#FBBC05", fontcolor="#202124"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Classical Racemic Synthesis of the Target Isomer.Modern Asymmetric Synthesis Strategies

To improve overall yield and atom economy by avoiding the resolution of a racemic mixture, several asymmetric syntheses have been developed. These methods aim to establish the correct stereochemistry early in the reaction sequence using chiral catalysts or auxiliaries.

One patented approach begins with benzaldehyde and nitromethane, bypassing the late-stage introduction of the nitro group on the phenyl ring.[11][12]

A conceptual asymmetric pathway involves:

-

Asymmetric Henry Reaction: Benzaldehyde reacts with nitromethane in the presence of a chiral catalyst (e.g., a chiral copper complex) to produce (R)-2-nitro-1-phenylethanol with high enantiomeric excess.[12]

-

Aldol Addition: The resulting nitroalkanol then reacts with formaldehyde to generate (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.[12]

-

Catalytic Hydrogenation: The nitro group is reduced to a primary amine using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[11][12] This step yields (1R,2R)-2-amino-1-phenyl-1,3-propanediol.

-

Aromatic Nitration: The final step involves the selective nitration of the phenyl ring at the para position to install the nitro group, yielding the final target molecule, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[12]

This strategy is advantageous as it avoids racemic resolution and builds the chiral core efficiently.

// Nodes A [label="Benzaldehyde +\nNitromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="(R)-2-Nitro-1-phenylethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="(1R,2R)-2-Nitro-1-phenyl-\n1,3-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="(1R,2R)-2-Amino-1-phenyl-\n1,3-propanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="(1R,2R)-2-Amino-1-(4-nitrophenyl)\n-propane-1,3-diol\n(Target Isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Reagents A -> B [label=" Chiral Catalyst\n (Asymmetric Henry) "]; B -> C [label=" HCHO "]; C -> D [label=" H₂ / Pd-C\n (Reduction) "]; D -> E [label=" HNO₃ / H₂SO₄\n (Nitration) "];

// Styling A, B, C, D [fillcolor="#F1F3F4", fontcolor="#202124"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Conceptual Asymmetric Synthesis Pathway.Comparative Analysis of Synthesis Routes

| Feature | Classical Racemic Route | Modern Asymmetric Route |

| Starting Materials | p-Nitroacetophenone, Formaldehyde | Benzaldehyde, Nitromethane, Formaldehyde |

| Stereocontrol | Achieved late via diastereomeric salt resolution. | Established early via a catalyzed asymmetric reaction. |

| Key Steps | MPV Reduction, Racemic Resolution | Asymmetric Henry Reaction, Catalytic Hydrogenation |

| Theoretical Max Yield | 50% (due to discarding one enantiomer) | Approaching 100% |

| Advantages | Well-established, uses common bulk chemicals. | Higher overall yield, better atom economy, avoids resolution. |

| Disadvantages | Inherently inefficient (max 50% yield), requires costly resolving agents and additional processing steps. | May require expensive chiral catalysts, nitration step needs careful control to ensure regioselectivity. |

Mechanistic Insights & Rationale

Stereocontrol: The Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols.[9][13] Its utility in the Chloramphenicol synthesis is twofold:

-

Chemoselectivity: The MPV reaction, which uses aluminum isopropoxide as a catalyst and isopropanol as a hydride donor, is exceptionally mild.[8] It selectively reduces the carbonyl group while leaving other sensitive functional groups, such as the nitro group and carbon-carbon double bonds, unaffected.[8] This is a significant advantage over more powerful reducing agents like lithium aluminum hydride.

-

Diastereoselectivity: The reduction of α-acetamido-β-hydroxy-4-nitropropiophenone proceeds through a six-membered cyclic transition state involving the aluminum catalyst.[8][9] The steric hindrance in this transition state favors the formation of the threo diastereomer, which is the precursor to the biologically active form of Chloramphenicol.

The mechanism involves the coordination of the ketone to the aluminum isopropoxide, followed by the transfer of a hydride from the isopropanol ligand to the carbonyl carbon via a cyclic transition state.[13]

The Challenge of Resolution: Isolating the D-threo Isomer

Resolution is the process of separating a racemic mixture into its constituent enantiomers.[10] In the classical synthesis, after obtaining the racemic D,L-threo aminodiol, resolution is mandatory. The most common industrial method involves reacting the racemic amine base with a single enantiomer of a chiral acid (a resolving agent).[6][10]

This reaction creates a mixture of diastereomeric salts (e.g., [D-amine / D-acid] and [L-amine / D-acid]). Unlike enantiomers, diastereomers have different physical properties, including solubility.[10] By carefully choosing the solvent and conditions, one diastereomeric salt can be selectively precipitated while the other remains in solution, allowing for their separation by filtration. The desired enantiomer is then recovered by treating the isolated salt with a base to neutralize the resolving acid.

Detailed Experimental Protocols

The following is a representative protocol for the classical synthesis of the racemic threo-aminodiol intermediate, based on established chemical literature.[6]

Protocol: Synthesis of Racemic threo-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Step 1: ω-Acetamido-4-nitroacetophenone

-

This intermediate is prepared from p-nitroacetophenone via bromination, amination, and subsequent acetylation as outlined in section 3.1.

Step 2: α-Acetamido-β-hydroxy-4-nitropropiophenone (Hydroxymethylation)

-

Suspend ω-acetamido-4-nitroacetophenone and paraformaldehyde in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base, such as sodium carbonate, to initiate the reaction.[7]

-

Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and neutralize with a dilute acid.

-

The product often precipitates upon cooling or addition of water and can be collected by filtration, washed, and dried.

Step 3: D,L-threo-2-Acetamido-1-(4-nitrophenyl)propane-1,3-diol (MPV Reduction)

-

Dissolve the product from Step 2 in anhydrous isopropanol.

-

Add aluminum isopropoxide (typically 1-1.5 equivalents).

-

Heat the mixture to reflux. A slow distillation of the acetone byproduct can be performed to drive the equilibrium toward the products.[9]

-

Monitor the reaction by TLC. Once complete (typically several hours), cool the mixture.

-

Quench the reaction by carefully adding dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude protected diol.

Step 4: D,L-threo-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (Hydrolysis)

-

Reflux the crude product from Step 3 in dilute hydrochloric acid for 1-2 hours to hydrolyze the acetamide group.[6]

-

Cool the solution and filter off any impurities.

-

Neutralize the filtrate with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the racemic aminodiol.

-

Collect the solid product by filtration, wash thoroughly with water, and dry to yield the final racemic intermediate, ready for resolution.

Conclusion

The synthesis of this compound is a classic problem in pharmaceutical process chemistry, demanding rigorous control over both chemo- and stereoselectivity. The traditional pathway, while robust and well-understood, is marked by the inherent inefficiency of resolving a racemic mixture. Modern asymmetric methods offer a more elegant and efficient solution by establishing chirality early, thereby maximizing yield and aligning with the principles of green chemistry. The choice between these routes in an industrial setting often depends on a balance of factors including raw material cost, catalyst expense, process complexity, and scalability. Continued innovation in asymmetric catalysis will likely render these advanced pathways the standard for the production of this vital pharmaceutical intermediate.

References

- The Chemistry of Chloramphenicol: Understanding a Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Meerwein-Ponndorf-Verley Reduction. (n.d.). Alfa Chemistry.

- CN102399164B - Method for synthesizing chloramphenicol from nitromethane. (n.d.). Google Patents.

- Chloramphenicol | PDF. (n.d.). Scribd.

- Synthesis and antibiotic properties of chloramphenicol reduction products. (1978). Antimicrobial Agents and Chemotherapy.

- Chloramphenicol synthesis. (n.d.). ChemicalBook.

- CN102399161A - Preparation method of chloramphenicol. (n.d.). Google Patents.

- Chloramphenicol base | C9H12N2O4. (n.d.). PubChem.

- Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (2021). Natural Volatiles & Essential Oils.

- Recent Trends in Synthesis of Chloramphenicol New Derivatives. (n.d.). MDPI.

- Meerwein–Ponndorf–Verley reduction. (n.d.). Grokipedia.

- Meerwein–Ponndorf–Verley reduction. (n.d.). Wikipedia.

- Synthesis of Chloramphenicol. (2021). YouTube.

- (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). Sigma-Aldrich.

- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). PubChem.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chloramphenicol | PDF [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | C9H12N2O4 | CID 92743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 12. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]

- 13. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

Stereoisomers of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol

An In-Depth Technical Guide to the

Abstract

The compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol is the foundational core of chloramphenicol, one of the earliest discovered broad-spectrum antibiotics.[1][2] Its molecular structure possesses two chiral centers, giving rise to four distinct stereoisomers. This guide provides a comprehensive technical exploration of these stereoisomers, addressing their nomenclature, stereochemical relationships, synthesis and resolution strategies, and analytical characterization. Critically, we delve into the profound structure-activity relationship that dictates why only one isomer, the D-(-)-threo form, is the precursor to the biologically active antibiotic, chloramphenicol.[3][4] This document serves as a resource for researchers and professionals in drug development, offering both foundational knowledge and practical, field-proven protocols for separation and analysis.

The Critical Role of Chirality: An Introduction

First isolated in 1947 from the bacterium Streptomyces venezuelae, chloramphenicol marked a milestone in medicine as the first antibiotic to be manufactured synthetically on a large scale.[1][2][5] Its discovery and subsequent synthesis in 1949 opened a new era in the treatment of a wide range of bacterial infections.[1][6] The active pharmaceutical ingredient is not the base amine, this compound, but its N-dichloroacetylated derivative. However, the stereochemistry of this amine core is the absolute determinant of the final drug's efficacy.

The molecule's two asymmetric carbon atoms result in four possible stereoisomers, yet nature exclusively produces the (1R,2R)-threo isomer for its antibacterial purpose.[3][7] The other three stereoisomers are essentially biologically inactive.[3][8] This stark difference underscores the principle of stereospecificity in pharmacology: the precise three-dimensional arrangement of atoms is paramount for a drug's interaction with its biological target. For drug development professionals, a deep understanding of the synthesis, separation, and characterization of these specific isomers is not merely an academic exercise but a prerequisite for quality control, efficacy, and safety.

Stereochemistry and Nomenclature

The chemical structure of this compound contains two chiral centers at the C-1 and C-2 positions of the propanediol backbone. This gives rise to 2² = 4 stereoisomers, which exist as two pairs of enantiomers.[3]

The isomers are classified using two main systems:

-

D/L and threo/erythro: This historical system relates the configuration to glyceraldehyde. Erythro diastereomers have identical groups on the same side in a Fischer projection, while threo diastereomers have them on opposite sides.

-

Cahn-Ingold-Prelog (R/S) system: This unambiguous system assigns an absolute configuration (R for Rectus or S for Sinister) to each chiral center based on atomic number priorities.

The four stereoisomers are:

-

(1R,2R)-(-)-threo-isomer: The naturally occurring and biologically important precursor.[3][9]

-

(1S,2S)-(+)-threo-isomer: The enantiomer of the active precursor.[10][11]

-

(1R,2S)-erythro-isomer: A diastereomer of the active precursor.[3]

-

(1S,2R)-erythro-isomer: A diastereomer of the active precursor.[3]

Table 1: Nomenclature of this compound Stereoisomers

| Configuration (C1, C2) | Relative Descriptor | Common Name | CAS Number |

| (1R,2R) | D-(-)-threo | Chloramphenicol Base | 716-61-0[9] |

| (1S,2S) | L-(+)-threo | L-(+)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 2964-48-9[11] |

| (1R,2S) | L-erythro | L-erythro-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | N/A |

| (1S,2R) | D-erythro | D-erythro-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | N/A |

The relationship between these isomers is a classic example of diastereomerism and enantiomerism.

Caption: Stereoisomeric relationships of this compound.

Synthesis and Resolution Strategies

The production of the desired (1R,2R)-isomer requires careful stereochemical control. Historically, this was achieved by racemic synthesis followed by resolution, but modern methods increasingly favor asymmetric synthesis to improve efficiency and reduce waste.[12]

Stereoselective Synthesis

The goal of stereoselective synthesis is to directly form the desired (1R,2R)-threo isomer with high enantiomeric and diastereomeric purity. This avoids the 50% theoretical yield limit of classical resolution and simplifies purification.

A notable approach is the enantio- and diastereoselective aldol reaction.[13][14] For example, a silver-catalyzed asymmetric aldol reaction between 4-nitrobenzaldehyde and an isocyanoacetate derivative can generate the two contiguous stereocenters with good stereocontrol.[13][14] This pathway delivers the target molecule in a concise manner, often in just a few steps from commercially available starting materials.[13][15]

Another powerful strategy involves asymmetric catalytic aziridination, which can also establish the required stereochemistry early in the synthetic sequence.[16]

Caption: Workflow for a modern stereoselective synthesis route.

Racemic Synthesis and Chiral Resolution

Traditional chemical syntheses often produce a mixture of stereoisomers that must then be separated.[12] The N-deacylated bases (the topic of this guide) are key intermediates in this process.[17] Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative. The differing physical properties (e.g., solubility) of these diastereomeric salts allow for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the amine base.

Analytical Characterization and Separation

Distinguishing and quantifying the four stereoisomers requires specialized analytical techniques. The choice of method is driven by the need to resolve compounds with identical chemical formulas and, in the case of enantiomers, identical physical properties in an achiral environment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating all four stereoisomers.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. Polysaccharide-based or protein-based columns (like α1-acid glycoprotein) are commonly employed.[18][19]

-

Objective: To resolve and quantify the four stereoisomers of this compound from a mixture.

-

Instrumentation: HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak AGP).[19]

-

Sample Preparation: Accurately weigh and dissolve the sample mixture in the mobile phase to a known concentration (e.g., 0.05 mg/mL).[20] Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A buffered aqueous solution with an organic modifier is typical. For example, an isocratic mobile phase of 10 mM ammonium formate in a methanol/acetonitrile mixture.[3][18]

-

Flow Rate: 0.4 - 0.5 mL/min.[3]

-

Injection Volume: 10 µL.[20]

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

-

Detection: UV detection at 278 nm, where the nitrophenyl group absorbs strongly.[3][20]

-

-

Analysis: Identify peaks by comparing retention times to those of pure reference standards for each isomer. Quantify each isomer using the area under its corresponding peak.

Table 2: Example HPLC Chromatographic Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak AGP (α1-acid glycoprotein) | Provides stereospecific interactions necessary for separating all isomers.[18] |

| Mobile Phase | Isocratic; Methanol/Acetonitrile/Aqueous Buffer | Ensures stable retention times and reproducible separation.[3] |

| Flow Rate | 0.5 mL/min | Balances separation efficiency with analysis time. |

| Detection | UV at 278 nm | Wavelength of maximum absorbance for the p-nitrophenyl chromophore.[20] |

Spectroscopic Methods

While NMR cannot distinguish enantiomers in a standard achiral solvent, it is highly effective at differentiating diastereomers.[21] The protons in the threo and erythro isomers exist in different chemical environments, leading to distinct chemical shifts and coupling constants. Furthermore, in a chiral molecule, protons on a CH₂ group adjacent to a stereocenter can become diastereotopic, meaning they are chemically non-equivalent and may produce separate signals, further enriching the spectrum.[22] Advanced techniques like band-selective pure shift NMR can simplify crowded spectra to make the determination of diastereomeric ratios more accurate.[23]

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact with polarized light differently, this technique is exceptionally powerful for distinguishing them and determining absolute configuration.[24] The Cotton effect associated with the aromatic ¹Lb absorption band is a reliable indicator of absolute configuration in the chloramphenicol series, with CD being preferred over optical rotatory dispersion (ORD) due to less interference from other bands.[24]

Caption: Analytical workflow for isomer separation and characterization.

Structure-Activity Relationship and Pharmacological Significance

The profound stereospecificity of chloramphenicol is a textbook example of structure-activity relationships. The antibacterial efficacy is almost exclusively attributed to the D-(-)-threo isomer (after acylation).[3][4] The other three isomers are considered biologically inactive.[3][25]

The mechanism of action involves the inhibition of bacterial protein synthesis.[4][8] The active (1R,2R)-threo isomer binds to the 50S subunit of the bacterial 70S ribosome, specifically to the 23S rRNA component.[4] This binding blocks the peptidyl transferase step, preventing the formation of peptide bonds and thus halting protein elongation.

The precise spatial arrangement of the hydroxyl groups and the (future) dichloroacetylamino side chain in the (1R,2R)-threo isomer is critical for optimal binding to the ribosomal pocket.[3] The other isomers, with their different spatial configurations, cannot fit correctly into the binding site and are therefore unable to inhibit protein synthesis effectively.[3]

Table 3: Comparative Antibacterial Activity of Chloramphenicol Stereoisomers

| Stereoisomer | Configuration | Relative Activity vs. E. coli |

| D-(-)-threo-Chloramphenicol | (1R,2R) | 100% (Active) |

| L-(+)-threo-Chloramphenicol | (1S,2S) | ~0.5%[26] |

| D-erythro-Chloramphenicol | (1S,2R) | Inactive[3] |

| L-erythro-Chloramphenicol | (1R,2S) | Inactive[3] |

-

Objective: To determine the lowest concentration of each chloramphenicol stereoisomer that inhibits the visible growth of a test bacterium (e.g., E. coli).

-

Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB), purified stock solutions of each stereoisomer, and a standardized bacterial culture (e.g., E. coli ATCC 25922 adjusted to 0.5 McFarland standard).[3]

-

Plate Preparation: Dispense 100 µL of sterile MHB into all wells.

-

Serial Dilution: Add 100 µL of a 2x concentrated stock solution of an isomer to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

Reading Results: The MIC is the lowest drug concentration in a well with no visible turbidity (bacterial growth).[3]

Caption: Stereospecific mechanism of action of Chloramphenicol isomers.

Conclusion

The four stereoisomers of this compound represent a fundamental case study in medicinal chemistry and drug development. The dramatic difference in biological activity, where only the precursor to D-(-)-threo-chloramphenicol is effective, highlights the absolute necessity of stereochemical control in pharmaceutical manufacturing. Advances in asymmetric synthesis have provided more efficient routes to the desired (1R,2R) isomer, while robust analytical methods, particularly chiral HPLC, are indispensable for ensuring the stereoisomeric purity of the final product. For scientists in the field, a mastery of the synthesis, separation, and characterization of these isomers is essential for the development of safe and effective therapeutics.

References

- Benchchem. (2025). Stereoisomers of Chloramphenicol: A Technical Guide to Structure and Biological Activity. Benchchem.

- Francino, A., Jakobec, P., & Dixon, D. J. (2016). Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Organic & Biomolecular Chemistry, 14, 93–96.

- Wuts, P. G. M., & Anderson, A. M. (2005). An Efficient Synthesis of (−)-Chloramphenicol via Asymmetric Catalytic Aziridination: A Comparison of Catalysts Prepared from Triphenylborate and Various Linear and Vaulted Biaryls. Organic Letters.

- Wikipedia. (n.d.). Chloramphenicol. Wikipedia.

- Franchino, A., Jakobec, P., & Dixon, D. J. (2016). Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. Organic & Biomolecular Chemistry, 14(3), 93-96.

- Chaturvedi, J. (n.d.). Antibiotic Chloramphenicol history, classification, mechanism of action and adverse effect. SlideShare.

- Urbaniak, M., et al. (n.d.). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC - PubMed Central.

- NCBI Bookshelf. (n.d.). Chloramphenicol.

- Mitscher, L. A., et al. (1969). Optical rotatory dispersion and circular dichroism of diastereoisomers. I. The ephedrines and chloramphenicols. Canadian Journal of Chemistry, 47, 1957.

- ACS Omega. (2020).

- American Chemical Society. (2020). Chloramphenicol.

- Preuss, C. V., & Choudhry, M. N. (n.d.). Chloramphenicol.

- Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.

- ResearchGate. (2025). A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol.

- WUR eDepot. (n.d.). Discriminating chloramphenicol isomers by LC-MS/MS.

- Biology Discussion. (n.d.). Chloramphenicol: Structure and Mechanism of Action.

- Acquire Publications. (2024). The Ocular Chloramphenicol Story.

- PubMed. (n.d.). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol.

- PubMed. (n.d.). Effects of chloramphenicol isomers and erythromycin on enzyme and lipid synthesis induced by oxygen in wild-type and petite yeast.

- Pearson. (n.d.). 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems.

- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- Benchchem. (2025). A Comparative Analysis of Chloramphenicol Isomers' Efficacy Against Escherichia coli.

- Synfacts. (2016). Synthesis of (–)-Chloramphenicol.

- ResearchGate. (2025).

- Google Patents. (n.d.). Synthesis method of chloramphenicol.

- Berendsen, B. J. A., et al. (2017). Enantioselective analysis of chloramphenicol residues in honey samples by chiral LC-MS/MS and results of a honey survey. Food Additives & Contaminants: Part A.

- Chem-Impex. (n.d.). (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- Sigma-Aldrich. (n.d.). (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- Benchchem. (n.d.). The Natural Occurrence of Chloramphenicol Isomers: A Technical Guide.

- ResearchGate. (n.d.). Chromatogram of this compound (1) and chloramphenicol (2).

- Fisher Scientific. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, 96%.

- PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- Sigma-Aldrich. (n.d.). (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- Pharmaffiliates. (n.d.). L-threo-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

- Berendsen, B. J. A., et al. (2011). Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol.

- Academia.edu. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.

- YouTube. (2024).

- Chem-Impex. (n.d.). (1R,2R)-(-)-2-Amino-1-(4-nitrofenil)-1,3-propanodiol.

Sources

- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 2. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. acquirepublications.org [acquirepublications.org]

- 6. acs.org [acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 11. (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol 99 2964-48-9 [sigmaaldrich.com]

- 12. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Enantioselective synthesis of (–)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. Effects of chloramphenicol isomers and erythromycin on enzyme and lipid synthesis induced by oxygen in wild-type and petite yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol structure

An In-depth Technical Guide to (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Structure, Synthesis, and Application

Introduction

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, also known by synonyms such as D-(-)-threo-2-Amino-1-(p-nitrophenyl)-1,3-propanediol and Chloramphenicol base, is a chiral amino alcohol of significant importance in the pharmaceutical industry.[1][2] With the CAS Number 716-61-0, this compound is not merely a laboratory chemical but a critical chiral building block, most notably serving as the direct precursor to the broad-spectrum antibiotic, Chloramphenicol.[3][4] The precise three-dimensional arrangement of its atoms—the (1R,2R) stereochemistry—is fundamental to the biological activity of the final drug, making a deep understanding of its structure and synthesis essential for researchers and drug development professionals.

This guide provides a comprehensive technical overview of the molecule's structure, properties, synthesis, and pivotal role in medicinal chemistry. We will explore the causality behind its structural features and the logic underpinning its synthetic pathways, offering field-proven insights for its application.

Structural Elucidation and Stereochemistry

The functionality and application of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol are intrinsically linked to its molecular architecture. A detailed analysis reveals a combination of functional groups and stereocenters that define its reactivity and utility.

Molecular Structure

The compound's molecular formula is C₉H₁₂N₂O₄, with a molecular weight of approximately 212.20 g/mol .[1][2] Its structure is characterized by a propanediol backbone substituted with three key functional groups:

-

A p-nitrophenyl group at the C1 position.

-

A primary amino group at the C2 position.

-

Two hydroxyl groups (primary at C3 and secondary at C1).

This unique combination of an aromatic nitro group, an amine, and two alcohols makes it a versatile intermediate for further chemical modifications.[1][5]

Caption: 2D structure of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

The Critical Nature of Stereoisomerism

The molecule possesses two chiral centers at carbons C1 and C2, giving rise to four possible stereoisomers (two diastereomeric pairs of enantiomers):

-

(1R,2R) and (1S,2S) : These are enantiomers belonging to the threo diastereomer.

-

(1R,2S) and (1S,2R) : These are enantiomers belonging to the erythro diastereomer.

The subject of this guide, the (1R,2R)-(-)- a or D-(-)-threo isomer, is the crucial precursor for biologically active Chloramphenicol. The specific spatial orientation of the hydroxyl group at C1 and the amino group at C2 is paramount; other stereoisomers result in dramatically reduced or no antibacterial activity in the final drug product. This high degree of stereoselectivity in biological systems necessitates stringent stereochemical control during synthesis.

Caption: Stereoisomers of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of a compound are essential for its identification, purification, and quality control in a research and development setting.

Physical Properties

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is typically a white or almost white crystalline powder.[1] Its key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 716-61-0 | [2] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1][6] |

| Molecular Weight | 212.20 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [1] |

| Melting Point | 163-165 °C | |

| Optical Rotation [α] | -28° to -32° (c=1 to 2.4 in 1N to 6N HCl) | [1] |

Note: The enantiomer, (1S,2S)-(+)-isomer (CAS 2964-48-9), exhibits a positive optical rotation of +27° to +33°.[7][8]

Spectroscopic Data Interpretation

While raw spectra are lot-specific, the expected spectroscopic signatures are well-defined by the molecule's functional groups:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the p-nitrophenyl ring, typically in the downfield region (δ 7.5-8.2 ppm). The methine protons (CH-OH and CH-NH₂) and the methylene protons (CH₂-OH) would appear in the mid-field region, with their coupling patterns providing structural confirmation.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of functional groups: strong, broad O-H stretching for the hydroxyl groups (~3400 cm⁻¹), N-H stretching for the primary amine (~3300 cm⁻¹), strong asymmetric and symmetric stretching for the NO₂ group (~1520 and ~1350 cm⁻¹), and C-O stretching for the alcohols (~1050-1150 cm⁻¹).

Synthesis and Stereochemical Control

The production of enantiomerically pure (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a cornerstone of Chloramphenicol synthesis.[9] Methodologies have evolved from classical resolution to more efficient asymmetric approaches.

Generalized Synthetic Pathway

A common industrial synthesis starts from p-nitroacetophenone.[9][10] The process involves several key transformations designed to build the propanediol backbone and introduce the necessary functional groups.

Experimental Protocol: A Representative Synthesis

-

Bromination: p-Nitroacetophenone is brominated to form ω-bromo-4-nitroacetophenone.[9] This step activates the α-carbon for subsequent nucleophilic substitution.

-

Amination: The bromo-ketone is treated with an amine source, followed by hydrolysis, to yield ω-amino-4-nitroacetophenone.[9]

-

Protection & Hydroxymethylation: The amino group is protected (e.g., via acetylation to form ω-acetamido-4-nitroacetophenone), followed by a base-catalyzed reaction with formaldehyde (paraformaldehyde) to install the C3 hydroxyl group, yielding α-acetamido-β-hydroxy-4-nitropropiophenone.[9]

-

Reduction: The ketone is reduced to a secondary alcohol. This step is critical as it creates the C1 chiral center. Using a reducing agent like aluminum isopropoxide can favor the formation of the desired threo diastereomer (D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol).[9]

-

Hydrolysis & Resolution: The protecting group is removed with acid, yielding the racemic D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[9] This racemic mixture is then resolved using a chiral resolving agent (e.g., L-(+)-glutamic acid) to isolate the desired D-(-)-threo isomer.

Caption: Generalized workflow for the synthesis and resolution of the target compound.

Modern Asymmetric Synthesis

To circumvent the inefficiencies of classical resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, modern methods focus on asymmetric synthesis. Patents describe routes using chiral catalysts to set the stereochemistry early in the process.[11][12] For instance, a chiral catalyst can be used in the initial reaction between a benzaldehyde derivative and nitromethane to produce an optically active nitro-alcohol, which guides the stereochemistry of subsequent steps and avoids the need for resolution.[11][12]

Applications in Drug Development

The primary value of (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol lies in its role as a high-purity, stereochemically defined intermediate.

Keystone Intermediate for Chloramphenicol

The most prominent application is in the final step of Chloramphenicol synthesis.[4] The amino group of the (1R,2R)-isomer is acylated using a dichloroacetylating agent, such as the methyl ester of dichloroacetic acid, to yield the final antibiotic.[9]

-

Reaction: (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol + Methyl Dichloroacetate → Chloramphenicol

This reaction is a direct and efficient conversion, and its success is entirely dependent on the stereochemical purity of the starting amino alcohol.[3]

Broader Utility in Synthesis and Research

Beyond Chloramphenicol, this compound is a valuable chiral building block for creating other complex molecules.[5] Its versatile structure allows it to be used in the development of:

-

Novel Pharmaceuticals: It serves as a scaffold for creating new therapeutic agents, including antihypertensive and neurological drugs.[1][5]

-

Biochemical Probes: It is utilized in biochemical research to study enzyme interactions and protein binding, aiding in the elucidation of biological pathways.[1]

-

Chiral Ligands: The amino and hydroxyl groups can be modified to create chiral ligands for asymmetric catalysis.

Conclusion

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is more than a simple organic molecule; it is a testament to the importance of stereochemistry in pharmacology. Its well-defined three-dimensional structure, characterized by the specific threo configuration of its amino and hydroxyl groups, is the critical determinant of its utility. As the key precursor to Chloramphenicol, its synthesis and purification demand rigorous control to ensure the efficacy and safety of the final active pharmaceutical ingredient. Its continued use as a versatile chiral building block underscores its enduring importance for researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry.

References

-

1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-, (1R,2R)-rel-. ChemBK. [Link]

- Method for synthesizing chloramphenicol

-

2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. precisionFDA. [Link]

-

(1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. Stenutz. [Link]

-

(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem, National Center for Biotechnology Information. [Link]

- Preparation method of chloramphenicol.

-

The Chemistry of Chloramphenicol: Understanding a Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Chloramphenicol base. PubChem, National Center for Biotechnology Information. [Link]

-

Chloramphenicol (Chloromycetin). V. Synthesis. Journal of the American Chemical Society. [Link]

-

The Crucial Role of (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol in Pharma Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol. LookChem. [Link]

-

2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem, National Center for Biotechnology Information. [Link]

-

Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

- A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Synergy Scientech. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chloramphenicol base | C9H12N2O4 | CID 69745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 2964-48-9 (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol AKSci W5208 [aksci.com]

- 8. 334800050 [thermofisher.com]

- 9. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 10. p-Nitroacetophenone, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 12. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloramphenicol Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of chloramphenicol base, offering insights crucial for its handling, formulation, and analysis. As a foundational antibiotic, a thorough understanding of its characteristics is paramount for ensuring efficacy and stability in pharmaceutical applications.

Chemical Identity and Structure

Chloramphenicol is a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae and now produced synthetically.[1][2][3] Its chemical name is D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl]acetamide.[4] Of its four possible stereoisomers, only the D-threo form is biologically active.[1]

The structure of chloramphenicol, characterized by a p-nitrophenyl group, a propanediol side chain, and a dichloroacetamide moiety, dictates its physicochemical properties and biological activity.[2][3] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[5][6][7]

Molecular Formula: C₁₁H₁₂Cl₂N₂O₅[5][6]

Molecular Weight: 323.13 g/mol [5][6][8]

Physicochemical Properties

A summary of the key physicochemical properties of chloramphenicol base is presented in the table below. These parameters are fundamental for developing appropriate dosage forms and analytical methods.

| Property | Value | References |

| Appearance | White to greyish-white or yellowish-white fine crystalline powder, needles, or elongated plates. | [1][2][8] |

| Melting Point | 149–153 °C | [1][4][5] |

| pKa | 5.5 | [9] |

| Specific Rotation | +17.0° to +20.0° (50 mg/mL in dehydrated alcohol) | [4] |

| pH | 4.5–7.5 (in an aqueous suspension of 25 mg/mL) | [4] |

Solubility Profile

The solubility of chloramphenicol is a critical factor in its formulation, particularly for parenteral and ophthalmic preparations. It is slightly soluble in water, which can present challenges for aqueous-based formulations.[2][6][10] The use of co-solvents like ethanol or propylene glycol can significantly enhance its aqueous solubility.[10]

| Solvent | Solubility | References |

| Water | 2.5 mg/mL at 25°C | [2][6][10] |

| Propylene Glycol | 150.8 mg/mL | [2] |

| Ethanol | ~250 mg/mL at 25°C | [10] |

| Methanol | Very soluble | [6][8] |

| Ethyl Acetate | Very soluble | [6][8] |

| Acetone | Soluble | [2][6][8][10] |

| Chloroform | Soluble | [10] |

| Ether | Slightly soluble | [8] |

| Benzene | Insoluble | [2][8] |

| Petroleum Ether | Insoluble | [2][8] |

| Vegetable Oil | Insoluble | [2] |

The pH of the medium also influences the solubility of chloramphenicol. As a weak acid, its solubility increases in alkaline solutions.[10]

Stability and Degradation

Chloramphenicol is stable in its solid state when protected from excessive light and moisture.[1] However, in solution, its stability is influenced by pH, temperature, and light.[1] The primary degradation pathway in aqueous solutions is hydrolysis of the amide bond, particularly under alkaline conditions, leading to the formation of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD).[11][12] Photodegradation can also occur, involving redox and condensation reactions.[11]

Forced degradation studies are essential to understand the stability of chloramphenicol and to develop stability-indicating analytical methods.[12][13] These studies typically involve exposure to acidic, basic, and oxidative conditions, as well as heat and light.[12][14]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification and quantification of chloramphenicol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of the p-nitrophenyl chromophore in its structure makes chloramphenicol readily analyzable by UV-Vis spectroscopy.[15] In methanol, it exhibits a maximum absorbance (λmax) at approximately 278 nm.[16]

Infrared (IR) Spectroscopy

The IR spectrum of chloramphenicol provides a unique fingerprint corresponding to its functional groups. Key vibrational peaks include:

-

O-H and N-H stretching: 3352-3246 cm⁻¹[17]

-

Aromatic C-H stretching: 3081 cm⁻¹[17]

-

C=O stretching (amide): 1681 cm⁻¹[17]

-

NO₂ stretching: 1521 cm⁻¹[17]

-

C-Cl stretching: 662 cm⁻¹[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of chloramphenicol.[15] The chemical shifts provide detailed information about the molecular environment of each proton and carbon atom.

Experimental Protocols

Determination of Solubility

Objective: To determine the equilibrium solubility of chloramphenicol in a given solvent.

Methodology:

-

Preparation: Add an excess amount of chloramphenicol to a known volume of the solvent in a sealed container. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is crucial as solubility is temperature-dependent.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Quantification: Measure the concentration of chloramphenicol in the diluted solution and back-calculate the original concentration in the saturated solution.

Caption: Workflow for determining the solubility of Chloramphenicol.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying chloramphenicol from its degradation products.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer and the ratio of the solvents are optimized to achieve good separation.[18][19]

-

Flow Rate: Typically around 1 mL/min.[19]

-

Detection: UV detection at 278 nm is suitable due to the strong absorbance of the p-nitrophenyl group.[18]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of chloramphenicol reference standard in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare working standard solutions by diluting the stock solution.

-

For forced degradation studies, subject the chloramphenicol solution to stress conditions (acid, base, oxidation, heat, light). Neutralize the solutions after the stress period before analysis.

-

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by the resolution between the peaks.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the drug.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-